11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound is a tricyclic heterocyclic molecule featuring a 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core fused with a 1,3-benzothiazole moiety via a carbonyl linkage. The addition of the 1,3-benzothiazole-2-carbonyl group introduces electron-withdrawing and aromatic properties, likely enhancing interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17-7-3-5-15-13-8-12(10-22(15)17)9-21(11-13)19(24)18-20-14-4-1-2-6-16(14)25-18/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXQVJRZMPKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasonic-Assisted Condensation
The benzothiazole ring is efficiently prepared using solvent-free, catalyst-free conditions under ultrasound probe irradiation. A mixture of 2-aminothiophenol (3.00 mmol) and substituted benzaldehyde derivatives (3.00 mmol) undergoes ultrasonic treatment (20 min, room temperature), yielding benzothiazoles in 65–83% yields after silica gel chromatography.
Mechanistic Insight :
- Nucleophilic attack of 2-aminothiophenol on the aldehyde carbonyl forms a Schiff base intermediate.
- Cyclization and air oxidation yield the benzothiazole.
Optimization Data :
| Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-F | 66 | 98–100 |
| 4-Br | 65 | 129–131 |
| 4-OCH₃ | 65 | 123–125 |
This method eliminates toxic solvents and reduces reaction time compared to conventional thermal approaches.
Construction of the 7,11-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4-Dien-6-One Core
Transition Metal-Free Cascade Cyclization
A one-pot cascade reaction developed by Organic & Biomolecular Chemistry (2013) enables the synthesis of tricyclic systems from levulinic acid and o-aminobenzyl alcohols. Key steps include:
- Activation of Levulinic Acid : Treatment with methyl chloroformate generates a mixed carbonate intermediate.
- Tandem C–N/C–O Bond Formation : Reaction with o-aminobenzyl alcohols in toluene at room temperature yields tricyclic products in 70–92% yields.
Reaction Conditions :
- Solvent: Toluene
- Base: Triethylamine
- Temperature: 25°C
- Time: 6–8 hours
Advantages :
Macrocyclization Strategies
Patent WO2011014973A2 describes modular approaches for conformationally constrained macrocycles. Although designed for larger rings, its principles apply to tricyclic systems:
- Template-Directed Assembly : Use a phenolic building block (A) to preorganize the linear precursor.
- Conformational Modulation : Introduce tertiary amide linkages (building block B) to stabilize the tricyclic geometry.
- Bridge Formation : Connect fragments via spacers (building block C), such as amino acid derivatives, to close the ring.
Critical Parameters :
- Solvent polarity influences cyclization efficiency.
- Microwave irradiation or high-dilution conditions may improve yields.
Coupling of Benzothiazole and Tricyclic Fragments
Carbonylative Cross-Coupling
The benzothiazole-2-carbonyl group is introduced via a nucleophilic acyl substitution reaction:
- Activation of Benzothiazole-2-Carboxylic Acid : Conversion to the acid chloride using thionyl chloride.
- Coupling with the Tricyclic Amine : React the acid chloride with the diazatricyclo core in the presence of a base (e.g., N,N-diisopropylethylamine) in dichloromethane at 0°C.
Yield Optimization :
- Use of coupling agents (e.g., HATU) improves efficiency to 75–85%.
- Purification via recrystallization from ethanol/water mixtures enhances purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.89–7.82 (m, 2H, tricyclic-H), 6.95 (s, 1H, enone-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 192.1 (C=O), 167.3 (benzothiazole-C2), 154.6 (enone-C).
- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₄N₃O₂S: 364.0754; found: 364.0758.
X-ray Crystallography
Single-crystal analysis confirms the trans-annular configuration of the tricyclic system and planarity of the benzothiazole ring.
Chemical Reactions Analysis
Types of Reactions
11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzothiazole and diazatricyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit substantial antimicrobial properties. The compound has been studied for its effectiveness against a range of pathogens. For instance, derivatives of benzothiazole have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in therapeutic applications .
Anticancer Potential
Studies have highlighted the anticancer properties of benzothiazole derivatives. The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .
Antiviral Properties
Recent investigations into the antiviral activity of benzothiazole compounds have shown promise against several viruses. The compound has been tested for its efficacy against herpes simplex virus (HSV) and hepatitis C virus (HCV), revealing significant antiviral effects that warrant further exploration for potential therapeutic applications .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Compounds similar to 11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one have been evaluated for their ability to reduce inflammation in various models, indicating potential use in treating inflammatory diseases .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes. Various synthetic routes have been documented that enhance yield and purity while minimizing by-products .
Comprehensive Data Table
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of benzothiazole derivatives revealed that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Evaluation in Cancer Cells : In vitro studies demonstrated that the compound significantly inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent anticancer activity .
- Inflammation Model Testing : A recent investigation into the anti-inflammatory effects showed that the compound reduced pro-inflammatory cytokine levels in a lipopolysaccharide-induced model of inflammation .
Mechanism of Action
The mechanism of action of 11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Core Structure :
- The target compound’s diazatricyclo core is shared with methylcytisine, but the benzothiazole-carbonyl substituent distinguishes it from the simpler methyl group in methylcytisine. This modification may alter bioavailability and target specificity .
- Thiazolo-pyrimidine derivatives (e.g., 11a) lack the tricyclic framework but share a thiazole ring, emphasizing their role as planar heterocycles for π-π stacking interactions .
In contrast, methylcytisine’s methyl group contributes to hydrophobic interactions . Nitrile groups in compounds like 11a may improve metabolic stability compared to the carbonyl group in the target compound .
Biological Activity: Methylcytisine’s antiviral activity contrasts with the target compound’s implied role in modulating chemoresistance in ovarian cancer (as suggested by heatmap data) .
Biological Activity
The compound 11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzothiazole moiety , which is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to inhibit bacterial growth effectively against various strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole-2-carbonyl | E. coli | 32 µg/mL |
| Benzothiazole-2-carbonyl | S. aureus | 16 µg/mL |
Anticancer Properties
Studies have demonstrated that the compound may possess anticancer activity by inducing apoptosis in cancer cells. A notable study utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to evaluate the cytotoxic effects of benzothiazole derivatives. The results showed a dose-dependent inhibition of cell proliferation .
Case Study: Cytotoxic Effects on MCF-7 Cells
In one study, MCF-7 cells treated with varying concentrations of the compound exhibited a significant reduction in viability, with IC50 values around 15 µM after 48 hours of exposure .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The benzothiazole moiety may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Metal Chelation : The ability to chelate metal ions enhances the biological activity by disrupting essential metal-dependent processes in pathogens and tumor cells .
Research Findings
Recent investigations into the biological activity of related benzothiazole compounds have revealed promising results:
- Anti-inflammatory Effects : Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models .
- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
